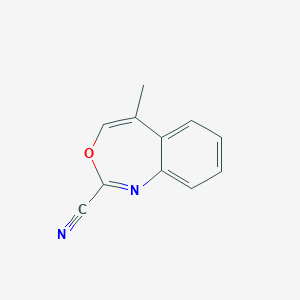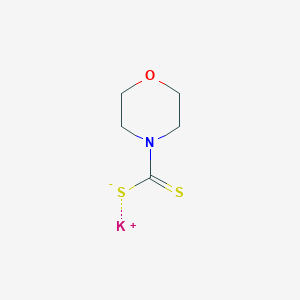
5-Methyl-3,1-benzoxazepine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3,1-benzoxazepine-2-carbonitrile, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) used in the treatment of depression and anxiety disorders. Moclobemide is a member of the benzamide class of compounds and is structurally related to tranylcypromine, another MAO inhibitor.
Wirkmechanismus
5-Methyl-3,1-benzoxazepine-2-carbonitrile works by inhibiting the activity of MAO-A, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, moclobemide increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.
Biochemische Und Physiologische Effekte
5-Methyl-3,1-benzoxazepine-2-carbonitrile has been shown to have a number of biochemical and physiological effects. It increases the levels of monoamine neurotransmitters in the brain, which can improve mood and reduce anxiety. It also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. 5-Methyl-3,1-benzoxazepine-2-carbonitrile has also been shown to have antioxidant properties, which can protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using moclobemide in lab experiments is its selectivity for MAO-A. Unlike other MAO inhibitors, moclobemide does not inhibit MAO-B, which can reduce the risk of adverse effects. 5-Methyl-3,1-benzoxazepine-2-carbonitrile is also a reversible inhibitor, which means that its effects are temporary and can be easily reversed. However, one limitation of using moclobemide in lab experiments is its relatively low potency compared to other MAO inhibitors.
Zukünftige Richtungen
There are several future directions for research on moclobemide. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. 5-Methyl-3,1-benzoxazepine-2-carbonitrile has been shown to have neuroprotective effects, which could make it a useful treatment for these conditions. Another area of interest is its potential use in combination with other drugs for the treatment of depression and anxiety disorders. Finally, there is ongoing research into the structure-activity relationships of moclobemide and other MAO inhibitors, which could lead to the development of more potent and selective inhibitors.
Synthesemethoden
5-Methyl-3,1-benzoxazepine-2-carbonitrile can be synthesized through a simple two-step process. The first step involves the reaction of 3,4-dihydro-2H-1,3-benzoxazine with methyl iodide to form 5-methyl-3,4-dihydro-2H-1,3-benzoxazine. The second step involves the reaction of 5-methyl-3,4-dihydro-2H-1,3-benzoxazine with cyanogen bromide to form 5-methyl-3,1-benzoxazepine-2-carbonitrile.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3,1-benzoxazepine-2-carbonitrile has been extensively studied for its antidepressant and anxiolytic properties. It has been shown to be effective in the treatment of major depressive disorder, social anxiety disorder, panic disorder, and post-traumatic stress disorder. 5-Methyl-3,1-benzoxazepine-2-carbonitrile has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Eigenschaften
CAS-Nummer |
19062-86-3 |
|---|---|
Produktname |
5-Methyl-3,1-benzoxazepine-2-carbonitrile |
Molekularformel |
C11H8N2O |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
5-methyl-3,1-benzoxazepine-2-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-8-7-14-11(6-12)13-10-5-3-2-4-9(8)10/h2-5,7H,1H3 |
InChI-Schlüssel |
WJOZDTUMYMOKFQ-UHFFFAOYSA-N |
SMILES |
CC1=COC(=NC2=CC=CC=C12)C#N |
Kanonische SMILES |
CC1=COC(=NC2=CC=CC=C12)C#N |
Synonyme |
5-Methyl-3,1-benzoxazepine-2-carbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















